Clinical Efficacy in Septic Shock: Nangibotide vs. Placebo in ASTONISH Phase 2b Trial
In the ASTONISH Phase 2b trial, Nangibotide at 1.0 mg/kg/h (high-dose) demonstrated a mean improvement in total SOFA score from baseline to Day 5 of 1.39 points (95% CI -0.28 to 3.06) compared to placebo in the high sTREM-1 population (≥400 pg/mL), although this difference did not reach statistical significance [1]. In contrast, a post-hoc analysis revealed that in patients with a higher sTREM-1 cutoff (≥532 pg/mL), high-dose Nangibotide led to a clinically relevant improvement in SOFA score of two points or more over placebo [2]. This suggests a biomarker-enriched patient population may derive greater benefit.
| Evidence Dimension | Change in SOFA Score from Baseline to Day 5 |
|---|---|
| Target Compound Data | 1.39 point improvement vs placebo (high sTREM-1, ≥400 pg/mL) |
| Comparator Or Baseline | Placebo (0 point change baseline) |
| Quantified Difference | 1.39 points (95% CI -0.28 to 3.06, p=0.104) |
| Conditions | Randomized, double-blind, placebo-controlled Phase 2b trial (ASTONISH) in 355 septic shock patients; high-dose nangibotide 1.0 mg/kg/h |
Why This Matters
This is the only clinical efficacy data for a TREM-1 inhibitor in septic shock, establishing Nangibotide as the reference molecule for clinical development in this indication.
- [1] Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for nangibotide, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial. The Lancet Respiratory Medicine, 2023, 11(10):894-904. View Source
- [2] Delving into the Latest Updates on TREM-1 inhibitor (SignaBlok) with Synapse. Synapse-Patsnap, 2026. View Source
